3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
Description
3-(4-Ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-ethoxyphenyl group at position 3 and a (4-methoxybenzenesulfonyl)methyl group at position 4. The ethoxy and methoxy substituents on the aromatic rings enhance solubility and modulate electronic properties, while the sulfonyl group contributes to hydrogen bonding and stability .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-24-15-6-4-13(5-7-15)18-19-17(25-20-18)12-26(21,22)16-10-8-14(23-2)9-11-16/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLJZADIWFHXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. The sulfonylmethyl group is typically added via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under discussion has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of 1,2,4-oxadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3) cells. Specific compounds demonstrated growth inhibition percentages exceeding 95% at micromolar concentrations .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | Concentration (M) | Growth Inhibition (%) |
|---|---|---|---|
| A | MCF7 | 95.37 | |
| B | PC-3 | 98.74 |
Anti-inflammatory Properties
Research indicates that oxadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. For example, certain synthesized oxadiazoles have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. Compounds exhibiting low IC50 values in these assays suggest strong anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Oxadiazole Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| C | 0.140 | 0.007 |
Antimicrobial Properties
The antimicrobial efficacy of oxadiazoles has been extensively studied. Compounds derived from the oxadiazole framework have shown activity against both gram-positive and gram-negative bacteria, as well as antifungal properties. Notably, certain derivatives displayed minimum inhibitory concentrations (MIC) that were lower than standard antibiotics .
Table 3: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| D | Staphylococcus aureus | 10.8 |
| E | Escherichia coli | 111.3 |
Mechanistic Insights
The mechanisms by which oxadiazole derivatives exert their pharmacological effects are varied and complex. For instance:
- Apoptosis Induction : Some studies have indicated that specific oxadiazoles can induce apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : The inhibition of key enzymes involved in inflammation and cancer progression is a common mechanism observed with these compounds.
Material Science Applications
Beyond pharmacology, oxadiazole compounds are utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties.
Table 4: Material Science Applications of Oxadiazoles
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure
The molecular formula of this compound is . The structure features an oxadiazole ring with ethoxy and methoxy substituents, contributing to its unique chemical properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 366.41 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, studies have shown that modifications in the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound of interest, against A549 lung cancer cells. The results indicated an IC50 value of 11.20 µg/ml for one derivative, highlighting the potential for high cytotoxicity in this class of compounds .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. The presence of functional groups allows for interactions with bacterial cell membranes or specific bacterial enzymes.
Comparative Analysis with Similar Compounds
A comparison of the biological activities of related compounds reveals that while many oxadiazoles show promise as antimicrobial agents, the unique combination of ethoxy and methoxy groups in our compound may enhance its efficacy against specific pathogens.
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| This compound | 11.20 µg/ml | Moderate |
| 1,3,4-Oxadiazole Derivative A | 15.73 µg/ml | High |
| 1,3,4-Oxadiazole Derivative B | 59.61 µg/ml | Low |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair.
- Apoptosis Induction : It can trigger apoptotic pathways in cancer cells through signaling mechanisms.
- Antimicrobial Mechanisms : Interactions with bacterial cell wall synthesis enzymes may lead to cell lysis.
Q & A
Q. What are the common synthetic routes for 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole, and how can intermediates be optimized?
The synthesis typically involves cyclization reactions of amidoxime precursors with activated carbonyl groups. For example, aryl-substituted 1,2,4-oxadiazoles can be synthesized via a two-step process: (1) formation of amidoximes from nitriles and hydroxylamine, and (2) cyclization with carboxylic acid derivatives under acidic or basic conditions. Yield optimization focuses on solvent choice (e.g., ethanol or DMF), temperature control (80–120°C), and catalytic bases like DBU or triethylamine. Intermediate purification via silica gel chromatography ensures product integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : and NMR confirm substituent positions and regiochemistry (e.g., sulfonylmethyl and ethoxyphenyl groups). For example, NMR signals at δ 7.2–8.0 ppm indicate aromatic protons, while sulfonylmethyl protons appear as singlets near δ 4.5 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peaks).
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How stable is this compound under standard laboratory conditions?
The compound is stable in solid form at room temperature but may degrade in solution under prolonged exposure to light or moisture. Storage in inert atmospheres (argon or nitrogen) and desiccants (e.g., silica gel) is recommended. Stability assays using HPLC or TLC monitor decomposition over time .
Advanced Research Questions
Q. What strategies address low yields in the cyclization step of oxadiazole synthesis?
Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:
- Microwave-assisted synthesis : Reduces reaction time (10–30 minutes vs. 12–24 hours) and improves efficiency .
- Catalytic additives : Lewis acids (e.g., ZnCl) or ionic liquids enhance cyclization kinetics .
- Protecting groups : Temporarily shield reactive sites (e.g., sulfonyl or methoxy groups) to prevent undesired cross-reactivity .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinities to target proteins (e.g., MAO enzymes or FXR/PXR receptors) using software like AutoDock or Schrödinger .
- CoMFA/QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance enzyme inhibition .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time .
Q. How do structural modifications influence pharmacological activity?
- Sulfonylmethyl group : Enhances solubility and membrane permeability, critical for CNS-targeting agents .
- Ethoxy vs. methoxy substituents : Ethoxy groups increase lipophilicity, potentially improving blood-brain barrier penetration compared to methoxy analogs .
- Heterocyclic replacements : Replacing the oxadiazole core with thiadiazole or triazole alters metabolic stability and target selectivity .
Q. How to resolve contradictions in reported biological activities of similar oxadiazoles?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or structural nuances. For example:
- MAO inhibition : Minor differences in halogen substitution (Cl vs. Br) can drastically alter IC values due to steric effects .
- Antimicrobial activity : Discrepancies in MIC values may reflect differences in bacterial strain resistance profiles . Systematic meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .
Methodological Tables
Table 1. Key Synthetic Parameters for Oxadiazole Derivatives
Table 2. Bioactivity Trends in Oxadiazole Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
